2-ethyl-N-(2-iodophenyl)butanamide
Description
2-Ethyl-N-(2-iodophenyl)butanamide (CAS: 916039-06-0) is a synthetic amide derivative with the molecular formula C₁₂H₁₆INO and a molecular weight of 317.17 g/mol . It features a butanamide backbone substituted with an ethyl group at the second carbon and a 2-iodophenyl group at the nitrogen. The iodine atom on the aromatic ring contributes to its distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in targeting enzymes or receptors where halogen interactions are critical .
Properties
IUPAC Name |
2-ethyl-N-(2-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMRCQDFTIGEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-iodophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 2-ethylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-iodoaniline is reacted with 2-ethylbutanoyl chloride in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of starting materials.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing industrial-scale purification techniques like distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-iodophenyl)butanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Azides, nitriles, or other substituted phenyl derivatives.
Oxidation Products: Corresponding carboxylic acids or amides.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
2-ethyl-N-(2-iodophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-iodophenyl)butanamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biological Studies: It can bind to proteins or nucleic acids, affecting their function and providing insights into biological processes.
Material Science: The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of materials with desired properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-ethyl-N-(2-iodophenyl)butanamide with four structurally related butanamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | logP | Key Applications/Activities |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆INO | 317.17 | 2-iodophenyl | N/A | Pharmaceutical intermediate |
| 2-Ethyl-N-(2-ethylphenyl)butanamide | C₁₄H₂₁NO | 219.32 | 2-ethylphenyl | 3.81 | Undisclosed (structural analog) |
| 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide | C₁₃H₁₈N₂O₃ | 262.30 | 2-methyl-4-nitrophenyl | N/A | Antimicrobial candidate |
| 2-Ethyl-N-(2-oxoindolin-5-yl)butanamide | C₁₄H₁₇N₂O₂ | 253.30 | 2-oxoindolin-5-yl | N/A | Kinase inhibitor candidate |
| 2-Ethyl-N-(2-hydroxy-5-methylphenyl)butanamide | C₁₃H₁₉NO₂ | 221.30 | 2-hydroxy-5-methylphenyl | N/A | Undisclosed (polar substituent) |
Key Observations :
- Substituent Effects: The 2-iodophenyl group in the target compound introduces significant steric bulk and polarizability due to iodine’s large atomic radius and weak electron-withdrawing nature. The 2-oxoindolin-5-yl substituent () may enable hydrogen bonding and π-stacking interactions, critical for kinase inhibition, as demonstrated in TLK2 inhibitor studies .
- Molecular Weight and Solubility :
- The iodine atom increases the molecular weight of the target compound (317.17 g/mol) compared to analogs like the ethylphenyl derivative (219.32 g/mol). This could reduce aqueous solubility but improve membrane permeability in drug delivery .
Biological Activity
2-ethyl-N-(2-iodophenyl)butanamide, also known as N-(2-ethyl-4-iodophenyl)butanamide, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom in its structure enhances its chemical reactivity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16I N, with a molecular weight of approximately 295.17 g/mol. The compound's structure includes an ethyl group, an iodine-substituted phenyl ring, and a butanamide moiety, contributing to its hydrophobic characteristics and potential for diverse interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The iodine atom can participate in halogen bonding , which may enhance binding affinity to proteins or nucleic acids. Additionally, the hydrophobic nature of the ethyl and butanamide groups facilitates membrane penetration, allowing the compound to exert its effects intracellularly.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
The compound's mechanism against bacteria may involve disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 | |
| A549 | 12 |
The anticancer activity is hypothesized to result from the induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways involved in cell proliferation.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation and PARP cleavage.
Another study focused on the compound's antimicrobial efficacy against biofilms formed by Staphylococcus aureus. Results showed that it could effectively reduce biofilm mass and metabolic activity, suggesting potential applications in treating infections associated with biofilm formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
